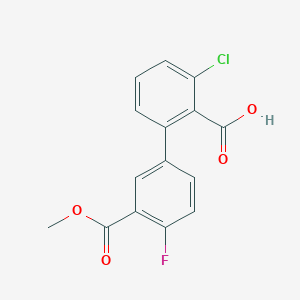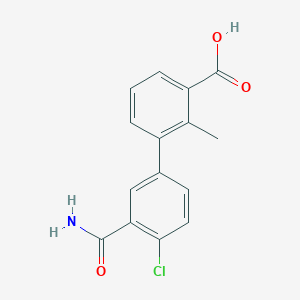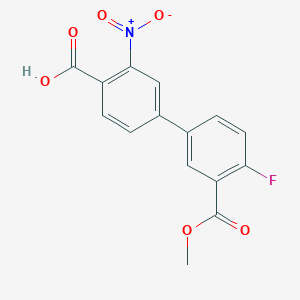
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid, 95% (hereafter referred to as 4-CFCPA) is a chemical compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-CFCPA is an aromatic acid with a molecular formula of C11H8ClFNO3 and a molecular weight of 249.6 g/mol. It is soluble in water and alcohol, and has a melting point of 188-190 °C. 4-CFCPA is a relatively new compound, and its applications are still being explored.
科学的研究の応用
4-CFCPA has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the synthesis of other compounds. It has also been studied for its potential applications in the field of biochemistry, as it has been found to be an effective inhibitor of the enzyme acetylcholinesterase.
作用機序
4-CFCPA has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. Acetylcholine is an important neurotransmitter, and its breakdown is necessary for normal nerve impulse transmission. 4-CFCPA binds to the active site of the enzyme, preventing it from breaking down acetylcholine and thus leading to an increase in acetylcholine levels in the nervous system.
Biochemical and Physiological Effects
4-CFCPA has been found to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the nervous system, which can lead to improved cognitive function and memory. It has also been found to have anti-inflammatory and analgesic effects, and to have a protective effect against oxidative stress.
実験室実験の利点と制限
4-CFCPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its synthesis is straightforward. It is also soluble in both water and alcohol, which makes it easy to work with in the laboratory. However, it is important to note that 4-CFCPA is a relatively new compound, and its effects on the body are not yet fully understood. As such, caution should be exercised when using it in laboratory experiments.
将来の方向性
The potential applications of 4-CFCPA are still being explored, and there are many potential future directions for research. One potential area of research is the development of new pharmaceuticals that utilize 4-CFCPA as an active ingredient. Additionally, further research could be conducted into the biochemical and physiological effects of 4-CFCPA, as well as into its potential applications in the fields of biochemistry and organic synthesis. Finally, further studies could be conducted into the mechanism of action of 4-CFCPA and its potential interactions with other compounds.
合成法
4-CFCPA can be synthesized through a reaction between 4-chlorophenylacetic acid and 3-amino-2-fluorobenzoic acid. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic, and the products are isolated using standard techniques such as column chromatography. The yield of the reaction is typically greater than 95%.
特性
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-11-4-2-7(5-10(11)13(17)18)8-1-3-9(14(19)20)12(16)6-8/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXMLZFRQUHYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691589 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-62-7 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














